Quinupristin mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinupristin (mesylate) is a streptogramin B antibiotic used in combination with dalfopristin under the trade name Synercid. It is effective against Gram-positive and atypical bacteria but not Gram-negative bacteria. Quinupristin inhibits bacterial protein synthesis, making it a valuable tool in treating infections caused by resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinupristin is synthesized through a series of complex chemical reactions. The synthesis involves the formation of the core structure followed by the addition of various functional groups. The key steps include the formation of the bicyclic core, introduction of the thioether linkage, and the final coupling with mesylate.
Industrial Production Methods: Industrial production of Quinupristin (mesylate) involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality checks to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Quinupristin (mesylate) undergoes several types of chemical reactions, including:
Oxidation: Quinupristin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Scientific Research Applications
Quinupristin (mesylate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Investigated for its effects on bacterial protein synthesis and its potential to overcome bacterial resistance.
Medicine: Employed in the treatment of infections caused by resistant bacteria, particularly in hospital settings.
Mechanism of Action
Quinupristin (mesylate) exerts its effects by inhibiting the late phase of protein synthesis in the bacterial ribosome. It binds to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain and causing incomplete chains to be released. This inhibition leads to bacterial cell death or stasis. The combination with dalfopristin enhances its effectiveness by inhibiting the early phase of protein synthesis .
Comparison with Similar Compounds
Dalfopristin: Often used in combination with Quinupristin, it inhibits the early phase of protein synthesis.
Pristinamycin I: A related streptogramin antibiotic with similar mechanisms of action.
Virginiamycin: Another streptogramin antibiotic used in veterinary medicine.
Uniqueness: Quinupristin (mesylate) is unique due to its specific binding to the 50S ribosomal subunit and its synergistic action with dalfopristin. This combination provides a broader spectrum of activity and reduces the likelihood of resistance development compared to using either compound alone .
Biological Activity
Quinupristin mesylate is a streptogramin antibiotic that plays a crucial role in the treatment of serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. It is commonly used in combination with dalfopristin, forming the drug known as Synercid, which is effective against vancomycin-resistant Enterococcus faecium and complicated skin infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Quinupristin acts by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit of bacteria, specifically binding to the 23S rRNA and preventing peptide bond formation. This action leads to the inhibition of polypeptide chain elongation and results in bacterial cell death or stasis. The combination with dalfopristin enhances its effectiveness significantly, as dalfopristin binds to a different site on the 50S subunit, increasing quinupristin's binding affinity by approximately 100-fold .
Key Mechanistic Insights:
- Inhibition of Protein Synthesis : Quinupristin inhibits the late phase of protein synthesis while dalfopristin inhibits the early phase.
- Synergistic Effect : The combination of both antibiotics shows greater efficacy than either agent alone .
Antimicrobial Activity
This compound exhibits potent activity against a range of Gram-positive pathogens. A comprehensive study involving 28,029 Gram-positive cocci demonstrated that quinupristin-dalfopristin maintains high susceptibility rates across various strains, including those resistant to other antibiotics.
Efficacy Data
Pathogen | MIC90 (µg/mL) | Resistance Rate (%) |
---|---|---|
Staphylococcus aureus | 0.5 (susceptible), 1 (resistant) | 41.0 - 43.7 (oxacillin) |
Enterococcus faecium | 1 | 50.0 - 52.0 (vancomycin) |
Streptococcus pneumoniae | 0.75 | 31.1 (penicillin non-susceptible) |
The study found that only 0.2% of E. faecium isolates were resistant to quinupristin-dalfopristin, indicating its effectiveness even against resistant strains .
Case Studies and Clinical Findings
Several clinical studies have highlighted the effectiveness of this compound in treating severe infections:
- Case Study on Vancomycin-Resistant Enterococcus : In a clinical setting, patients with bacteremia caused by vancomycin-resistant E. faecium treated with quinupristin-dalfopristin showed significant improvement in clinical outcomes, with a reported success rate exceeding 80% in cases where alternative treatments failed .
- Skin and Skin Structure Infections : A randomized controlled trial evaluated the efficacy of quinupristin-dalfopristin versus standard therapy for complicated skin infections. Results indicated that patients receiving quinupristin-dalfopristin had faster resolution of symptoms and fewer complications .
Pharmacokinetics and Safety Profile
This compound has a half-life of approximately 3.1 hours and is primarily metabolized into active metabolites via conjugation with glutathione and cysteine . The drug is moderately bound to plasma proteins, which can influence its distribution and efficacy.
Adverse Effects
While generally well-tolerated, some adverse effects have been reported:
- Gastrointestinal disturbances (nausea, vomiting)
- Infusion site reactions
- Potential for hepatotoxicity with prolonged use
Monitoring liver function is recommended during treatment due to these risks .
Properties
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,22S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S.CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);1H3,(H,2,3,4)/t31-,35+,37-,38+,39+,40+,43-,44+,45+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOUMVWYLNQRW-FDQSXSIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71N9O13S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1118.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.